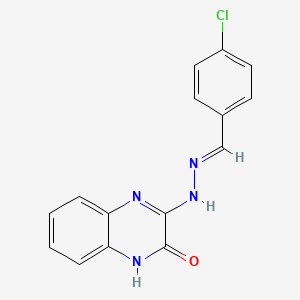![molecular formula C15H26N2O2 B2410940 N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide CAS No. 2361863-54-7](/img/structure/B2410940.png)
N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide, commonly known as EPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. EPP belongs to the class of enkephalinase inhibitors, which are compounds that inhibit the breakdown of endogenous opioid peptides such as enkephalins. The inhibition of enkephalinase leads to an increased concentration of enkephalins, which are natural painkillers, in the body. EPP has been shown to have potential therapeutic applications in the treatment of pain, addiction, and depression.
Mécanisme D'action
The mechanism of action of EPP involves the inhibition of enkephalinase, which is an enzyme that breaks down endogenous opioid peptides such as enkephalins. The inhibition of enkephalinase leads to an increased concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation.
Biochemical and Physiological Effects:
EPP has been shown to have several biochemical and physiological effects. EPP has been shown to increase the concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation. EPP has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EPP in lab experiments include its potential therapeutic applications in the treatment of pain, addiction, and depression. EPP has also been shown to be effective in animal models of addiction and depression. The limitations of using EPP in lab experiments include its complex synthesis method and potential toxicity.
Orientations Futures
For research on EPP include the development of more efficient synthesis methods, the optimization of EPP for therapeutic applications, and the evaluation of the safety and efficacy of EPP in human clinical trials. EPP may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of EPP is a complex process that involves several steps. The first step involves the reaction of propylpiperidine with acrylonitrile to form a cyanoalkene intermediate. The cyanoalkene intermediate is then reacted with ethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine intermediate. The amine intermediate is then reacted with ethyl acrylate to form the final product, EPP.
Applications De Recherche Scientifique
EPP has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. EPP has been shown to inhibit the breakdown of enkephalins, which are natural painkillers. This leads to an increased concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to have potential applications in the treatment of addiction. EPP has been shown to reduce drug-seeking behavior in animal models of addiction. EPP has also been shown to have potential applications in the treatment of depression. EPP has been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation.
Propriétés
IUPAC Name |
N-ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-4-7-13-8-10-17(11-9-13)15(19)12-16(6-3)14(18)5-2/h5,13H,2,4,6-12H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOFTUPNIPXJFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)C(=O)CN(CC)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

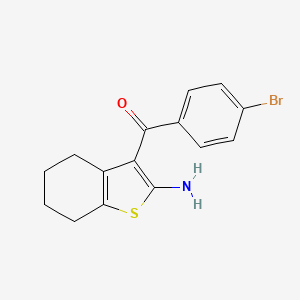
![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)
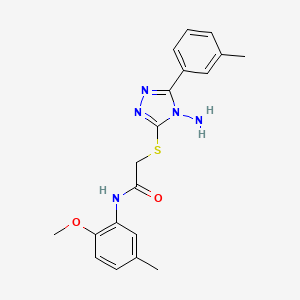
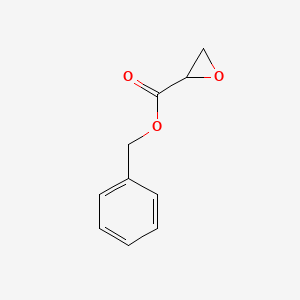
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)
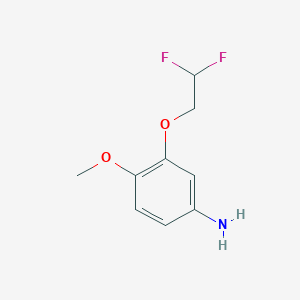
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)
![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)



![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
